2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate
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Overview
Description
2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate: is an organic compound with the molecular formula C₁₃H₁₉NO₅. It is a derivative of ethanol and features an amino group and a trimethylphenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. If it interacts with adrenergic receptors, the pathways involved in the fight-or-flight response, such as the cAMP signaling pathway, may be affected. This can lead to downstream effects like increased glucose release from the liver, enhanced cardiac output, and vasodilation or vasoconstriction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action. For example, the stability of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate may be affected by pH, with extreme pH levels potentially leading to degradation. Temperature can also impact the compound’s efficacy, with higher temperatures potentially increasing its activity but also its rate of degradation. Additionally, the presence of other drugs or compounds can lead to interactions that enhance or inhibit its action.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate typically involves the reaction of 2,4,5-trimethylbenzaldehyde with nitromethane to form the corresponding nitroalkene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amino group into other functional groups, such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino group, which can form hydrogen bonds with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require precise structural properties.
Comparison with Similar Compounds
- 2-Amino-2-(3,4,5-trimethylphenyl)ethanol oxalate
- 2-Amino-2-(2,3,4-trimethylphenyl)ethanol oxalate
- 2-Amino-2-(2,4,6-trimethylphenyl)ethanol oxalate
Uniqueness: 2-Amino-2-(2,4,5-trimethylphenyl)ethanol oxalate is unique due to the specific positioning of the trimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-2-(2,4,5-trimethylphenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.C2H2O4/c1-7-4-9(3)10(5-8(7)2)11(12)6-13;3-1(4)2(5)6/h4-5,11,13H,6,12H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIDEGCLMOQKHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CO)N)C.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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